molecular formula C22H26N2S B12898993 N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-36-8

N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine

Cat. No.: B12898993
CAS No.: 89707-36-8
M. Wt: 350.5 g/mol
InChI Key: WFCADHGCNLPSQN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a thioether linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets:

Properties

CAS No.

89707-36-8

Molecular Formula

C22H26N2S

Molecular Weight

350.5 g/mol

IUPAC Name

N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine

InChI

InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3

InChI Key

WFCADHGCNLPSQN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C

Origin of Product

United States

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